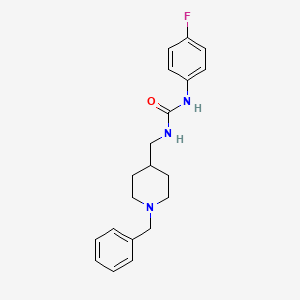

![molecular formula C15H12ClF3O2S B2732692 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene CAS No. 244278-56-6](/img/structure/B2732692.png)

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator and Catalyst

Ionic trifluoromethanesulphonates (triflates) are explored for their role in initiating polymerizations of ethylenic monomers, showcasing their efficiency in solvating with conjugate acids in organic solvents. These compounds facilitate the production of polymers and the investigation into covalent triflates offers insights into their potential as initiators and catalysts in polymerization processes. This research underscores the importance of triflates in polymer science, especially in conditions where covalent triflates could be obtained, leading to novel ethylenic compounds and ethers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, utilizing 1,3,5-Tris(hydrogensulfato) benzene as a catalyst, demonstrates the chemical's utility in facilitating condensation reactions. This application highlights its efficiency in producing compounds with potential significance in various fields, including medicinal chemistry and materials science. The methodology offers advantages like excellent yields, simplicity, and eco-friendliness (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Material Science and Polymer Electrolytes

In material science, the creation of high-performance polymer electrolytes for fuel cells involves the post-sulfonation of poly(phenylene)-based materials. The use of chlorosulfonic acid in these processes results in polyelectrolytes with controlled ion content, exhibiting properties like high proton conductivity and thermal stability. Such advancements indicate the critical role of sulphonyl and trifluoromethyl groups in developing next-generation materials for energy applications (Fujimoto, Hickner, Cornelius, & Loy, 2005).

Semiconductor and Electronic Materials

The exploration of 1,4-phenylenebis(dithiadiazolium) and bis(diselenadiazolium) dichlorides for the synthesis of diradical species showcases the potential of sulphonyl and trifluoromethyl-containing compounds in electronic materials. These diradicals, obtained through reduction, serve as building blocks for molecular semiconductors, displaying unique solid-state structural and electronic properties. This area of research opens up new possibilities for creating conductive materials from neutral molecular radicals, with implications for electronic and optoelectronic devices (Cordes, Haddon, Oakley, Schneemeyer, Waszczak, Young, & Zimmerman, 1991).

Eigenschaften

IUPAC Name |

1-(2-chloro-2-phenylethyl)sulfonyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3O2S/c16-14(11-4-2-1-3-5-11)10-22(20,21)13-8-6-12(7-9-13)15(17,18)19/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESZCQLTCVWHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)

![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)

![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2732631.png)

![4-Cyclobutylidene-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2732632.png)